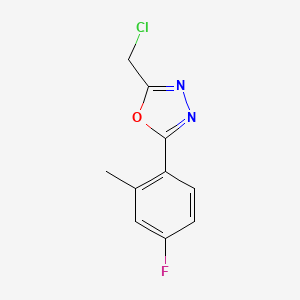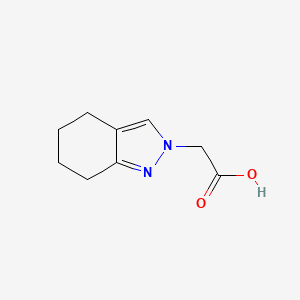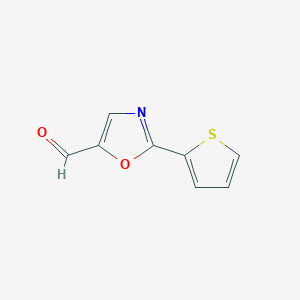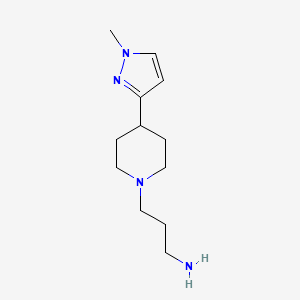
3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine is a chemical compound that features a pyrazole ring attached to a piperidine ring, which is further connected to a propanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the pyrazole ring to the piperidine ring: This step involves the nucleophilic substitution reaction where the pyrazole ring is attached to the piperidine ring.
Formation of the propanamine chain: The final step involves the reaction of the piperidine derivative with a suitable alkylating agent to form the propanamine chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the binding affinity and specificity of the compound towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-amine
- **3-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl)propan-1-amine
Uniqueness
The unique structure of 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-amine, with the specific positioning of the pyrazole and piperidine rings, imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H22N4 |
|---|---|
Poids moléculaire |
222.33 g/mol |
Nom IUPAC |
3-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-15-8-5-12(14-15)11-3-9-16(10-4-11)7-2-6-13/h5,8,11H,2-4,6-7,9-10,13H2,1H3 |
Clé InChI |
GHLWOJPAOLQYGT-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)C2CCN(CC2)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


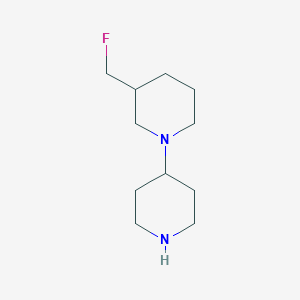

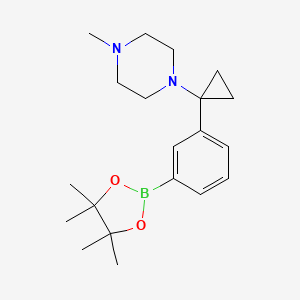
![2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine](/img/structure/B13347553.png)
![2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)

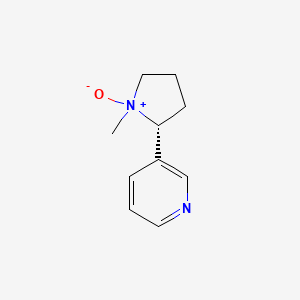

![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline](/img/structure/B13347593.png)


